molecular formula C8H11N3O3 B2920142 ethyl 3-(aminocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 81303-51-7

ethyl 3-(aminocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2920142
CAS RN: 81303-51-7
M. Wt: 197.194
InChI Key: AWSNPRPAZUJTDO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the pyrazole ring and the attached functional groups. Pyrazole rings are planar and aromatic, contributing to the stability of the molecule. The aminocarbonyl and carboxylate groups could form hydrogen bonds with other molecules, influencing its solubility and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some possibilities based on its structure. The aminocarbonyl and carboxylate groups are likely sites of reactivity. For example, the carbonyl carbon in the aminocarbonyl group is electrophilic and could be attacked by nucleophiles . The carboxylate group could participate in acid-base reactions.

Mechanism of Action

The mechanism of action would depend on the specific reaction. For example, in a nucleophilic addition reaction involving the aminocarbonyl group, a nucleophile would attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate .

properties

IUPAC Name

ethyl 3-carbamoyl-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-14-8(13)5-4-11(2)10-6(5)7(9)12/h4H,3H2,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSNPRPAZUJTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate

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